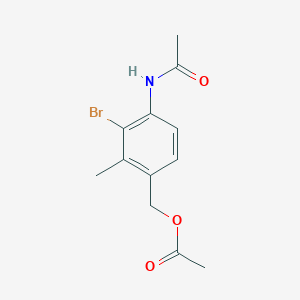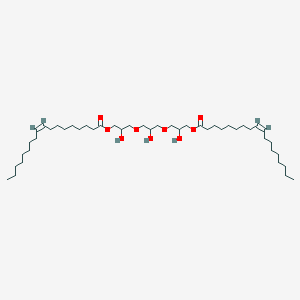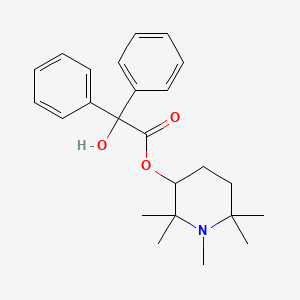
Benzilic acid, 1,2,2,6,6-pentamethyl-3-piperidyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzilic acid, 1,2,2,6,6-pentamethyl-3-piperidyl ester is a chemical compound with the molecular formula C24H31NO3 and a molecular weight of 381.508 g/mol . This compound is known for its unique structure, which includes a benzilic acid moiety esterified with a highly substituted piperidine ring. It is used in various scientific and industrial applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of benzilic acid, 1,2,2,6,6-pentamethyl-3-piperidyl ester typically involves the esterification of benzilic acid with 1,2,2,6,6-pentamethyl-3-piperidinol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Benzilic acid, 1,2,2,6,6-pentamethyl-3-piperidyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives by altering the functional groups.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group, leading to the formation of new compounds.
Common reagents used in these reactions include potassium hydroxide (for rearrangement reactions), hydrogen gas with a palladium catalyst (for reduction), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzilic acid, 1,2,2,6,6-pentamethyl-3-piperidyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes
Mécanisme D'action
The mechanism of action of benzilic acid, 1,2,2,6,6-pentamethyl-3-piperidyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzilic acid and the piperidinol derivative, which can then interact with various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Benzilic acid, 1,2,2,6,6-pentamethyl-3-piperidyl ester can be compared with other similar compounds, such as:
Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate: This compound is used as a light stabilizer and has similar structural features but different applications.
Benzilic acid esters: Other esters of benzilic acid may have different substituents on the piperidine ring, leading to variations in their chemical properties and applications.
The uniqueness of this compound lies in its highly substituted piperidine ring, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
63991-46-8 |
|---|---|
Formule moléculaire |
C24H31NO3 |
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
(1,2,2,6,6-pentamethylpiperidin-3-yl) 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C24H31NO3/c1-22(2)17-16-20(23(3,4)25(22)5)28-21(26)24(27,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,20,27H,16-17H2,1-5H3 |
Clé InChI |
YZLDURCREAJHLI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(C(N1C)(C)C)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt](/img/structure/B13773038.png)


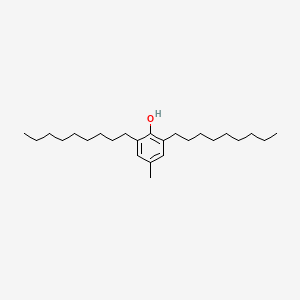
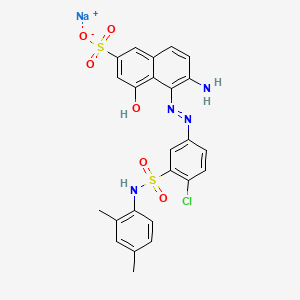


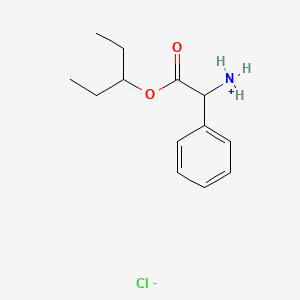

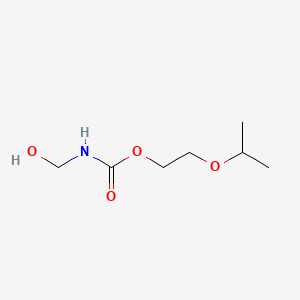

![N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline](/img/structure/B13773104.png)
